1,4-Naphthoquinone, 2-chloro-3-(3-(dimethylamino)propylamino)-
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Overview
Description
1,4-Naphthoquinone, 2-chloro-3-(3-(dimethylamino)propylamino)- is a synthetic organic compound derived from the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloro group and a dimethylamino propylamino group attached to the naphthoquinone core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthoquinone, 2-chloro-3-(3-(dimethylamino)propylamino)- typically involves the following steps:
Starting Material: The synthesis begins with 1,4-naphthoquinone as the starting material.
Amination: The dimethylamino propylamino group is introduced via nucleophilic substitution using 3-(dimethylamino)propylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthoquinone, 2-chloro-3-(3-(dimethylamino)propylamino)- undergoes various chemical reactions, including:
Oxidation: The quinone core can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other functionalized derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1,4-Naphthoquinone, 2-chloro-3-(3-(dimethylamino)propylamino)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Naphthoquinone, 2-chloro-3-(3-(dimethylamino)propylamino)- involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. The compound may also interact with specific molecular targets, such as enzymes involved in cellular respiration and DNA synthesis, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-dodecylamino-1,4-naphthoquinone
- 2-Chloro-3-(cyclohexylamino)-1,4-naphthoquinone
- 2-Chloro-3-(phenethylamino)-1,4-naphthoquinone
- 2-Chloro-3-dimethylamino-1,4-naphthoquinone
Uniqueness
1,4-Naphthoquinone, 2-chloro-3-(3-(dimethylamino)propylamino)- is unique due to the presence of the dimethylamino propylamino group, which imparts distinct chemical reactivity and biological activity compared to other naphthoquinone derivatives. This structural feature enhances its potential as a therapeutic agent and a versatile intermediate in organic synthesis.
Properties
CAS No. |
22272-09-9 |
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Molecular Formula |
C15H17ClN2O2 |
Molecular Weight |
292.76 g/mol |
IUPAC Name |
2-chloro-3-[3-(dimethylamino)propylamino]naphthalene-1,4-dione |
InChI |
InChI=1S/C15H17ClN2O2/c1-18(2)9-5-8-17-13-12(16)14(19)10-6-3-4-7-11(10)15(13)20/h3-4,6-7,17H,5,8-9H2,1-2H3 |
InChI Key |
FLTZGMPLSGEVAO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origin of Product |
United States |
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